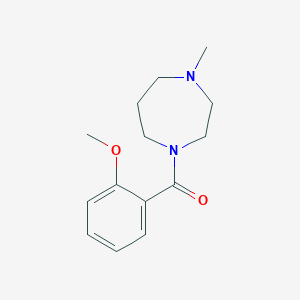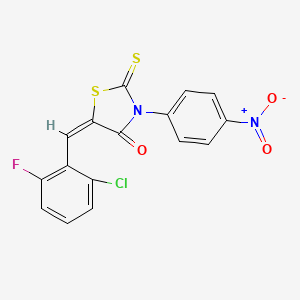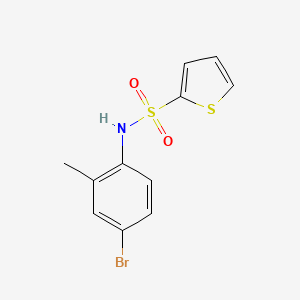
1-(2-methoxybenzoyl)-4-methyl-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methoxybenzoyl)-4-methyl-1,4-diazepane, also known as Ro 15-1788, is a benzodiazepine receptor antagonist that is widely used in scientific research. It was first synthesized in 1983 by Roche Pharmaceuticals, and since then, it has been extensively studied for its mechanism of action and physiological effects.
Mécanisme D'action
1-(2-methoxybenzoyl)-4-methyl-1,4-diazepane 15-1788 acts as a competitive antagonist at the benzodiazepine binding site on the GABA-A receptor. It binds to the receptor with high affinity, preventing the binding of benzodiazepine agonists such as diazepam. This results in a reduction of the sedative and anxiolytic effects of benzodiazepines.
Biochemical and Physiological Effects:
This compound 15-1788 has been shown to have a number of biochemical and physiological effects. It can increase the release of dopamine in the brain, which may contribute to its anti-anxiety effects. It has also been shown to reduce the activity of certain brain regions involved in memory and cognition. In addition, this compound 15-1788 can block some of the effects of alcohol on the brain, such as sedation and motor impairment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(2-methoxybenzoyl)-4-methyl-1,4-diazepane 15-1788 is its high affinity for the benzodiazepine binding site on the GABA-A receptor, which allows for precise control of its effects. However, one limitation of this compound 15-1788 is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in experiments.
Orientations Futures
There are many potential future directions for research on 1-(2-methoxybenzoyl)-4-methyl-1,4-diazepane 15-1788. One area of interest is its potential as a treatment for alcohol use disorder, as it has been shown to reduce some of the effects of alcohol on the brain. Another area of research is the role of benzodiazepine receptors in anxiety and depression, and how this compound 15-1788 can be used to better understand these conditions. Additionally, there is ongoing research on the development of new benzodiazepine receptor antagonists with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of 1-(2-methoxybenzoyl)-4-methyl-1,4-diazepane 15-1788 involves the reaction of 2-methoxybenzoyl chloride with 4-methyl-1,4-diazepane in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain the pure compound. This synthesis method has been optimized over the years to improve the yield and purity of this compound 15-1788.
Applications De Recherche Scientifique
1-(2-methoxybenzoyl)-4-methyl-1,4-diazepane 15-1788 is primarily used in scientific research as a benzodiazepine receptor antagonist. It has been used to study the role of benzodiazepine receptors in the central nervous system, particularly in relation to anxiety and sedation. This compound 15-1788 has also been used to investigate the effects of alcohol on the brain, as it can block some of the effects of alcohol on the GABA-A receptor.
Propriétés
IUPAC Name |
(2-methoxyphenyl)-(4-methyl-1,4-diazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-15-8-5-9-16(11-10-15)14(17)12-6-3-4-7-13(12)18-2/h3-4,6-7H,5,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWANIBNBOCUDFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(cyclopropylmethyl)-3-isopropyl-1-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]-1,4-diazepan-5-one](/img/structure/B5432839.png)
![2-[4-(2-furoyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5432844.png)
![ethyl 2-[5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5432851.png)
![N-[(1-butyl-4-piperidinyl)methyl]-3-(3-pyrrolidinyl)benzamide dihydrochloride](/img/structure/B5432856.png)

![3-[2-(hexylamino)-2-oxoethyl]-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5432869.png)
![2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5432884.png)
![3-{2-[(1-ethylcyclopropyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5432889.png)
![5-(1,3-benzodioxol-5-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5432902.png)
![allyl 2-(4-fluorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5432918.png)
![2-(4-fluorophenyl)-4-[4-(1H-tetrazol-1-yl)butanoyl]morpholine](/img/structure/B5432924.png)


![(4aS*,8aR*)-1-[3-(methylthio)propyl]-6-(morpholin-4-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5432948.png)